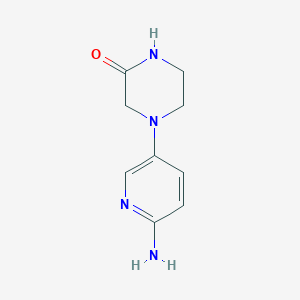

4-(6-Aminopyridin-3-yl)piperazin-2-one

説明

BenchChem offers high-quality 4-(6-Aminopyridin-3-yl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Aminopyridin-3-yl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(6-aminopyridin-3-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKOFPQJWLVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019507-58-4 | |

| Record name | 4-(6-aminopyridin-3-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of 4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4)

Executive Summary

As a bifunctional building block, 4-(6-aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4) represents a highly privileged scaffold in modern medicinal chemistry. By fusing a 2-aminopyridine moiety—a classical kinase hinge-binding motif—with a piperazin-2-one ring, this molecule offers a unique balance of target engagement and optimized physicochemical properties. This technical guide details the structural causality behind its physicochemical profile and provides self-validating experimental workflows for its characterization.

Structural Causality and Physicochemical Characterization

Understanding the physicochemical space of CAS 1019507-58-4 requires deconvoluting its two primary structural motifs.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from structural calculations and verified database records[1].

| Parameter | Value | Causality / Structural Driver |

| Molecular Formula | C9H12N4O | - |

| Molecular Weight | 192.22 g/mol | Optimal for fragment-based drug discovery (FBDD) or as a substructure. |

| Predicted pKa (Base) | ~7.2 (Pyridine N) | The electron-donating piperazinyl group at the 5-position increases the basicity of the 2-aminopyridine nitrogen. |

| Predicted LogP (cLogP) | -0.2 to 0.3 | The highly polar amide in the piperazin-2-one ring drives the lipophilicity down compared to a standard piperazine. |

| Hydrogen Bond Donors | 3 | Exocyclic NH2 (2) and piperazinone NH (1). |

| Hydrogen Bond Acceptors | 4 | Pyridine N, piperazinone N4, amide N, and carbonyl O. |

| Topological PSA | ~71.2 Ų | Balances aqueous solubility with potential for membrane permeability. |

Mechanistic Insights into pKa and Lipophilicity

The 2-aminopyridine system typically exhibits a pKa of approximately 6.8. However, the attachment of the piperazin-2-one ring via its N4 nitrogen at the 5-position of the pyridine ring introduces a resonance-donating effect. This electron density delocalizes into the pyridine ring, slightly elevating the pKa of the pyridine nitrogen to ~7.2[2].

Crucially, the choice of a piperazin-2-one over a standard piperazine is a deliberate pharmacokinetic optimization. Standard piperazines possess a highly basic secondary amine (pKa ~9.5), which can lead to excessive basicity, hERG liabilities, and poor passive permeability. The incorporation of the carbonyl group converts the N1 nitrogen into an amide, effectively neutralizing its basicity (pKa < 0) and lowering the overall cLogP, thereby enhancing aqueous solubility without introducing a polybasic liability[3].

Role in Medicinal Chemistry: Kinase Inhibitor Design

In targeted therapeutics, CAS 1019507-58-4 is frequently utilized as a hinge-binding vector. The 2-aminopyridine motif forms a highly conserved bidentate hydrogen-bonding network with the backbone amides of the kinase ATP-binding pocket (typically involving the hinge region residues like Cysteine or Methionine)[2].

Simultaneously, the piperazin-2-one ring is directed toward the solvent-exposed region. Its sp3 character and rigidity limit the entropic penalty upon binding, while the polar amide enhances the thermodynamic solubility of the resulting inhibitor.

Figure 1: Mechanistic pathway of 1019507-58-4 acting as a kinase hinge-binding scaffold.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the physicochemical characterization of this compound must rely on self-validating experimental systems. Below are the definitive protocols for determining its pKa and LogD at physiological pH.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Accurately measure the macroscopic pKa of the pyridine nitrogen. Causality & Self-Validation: While the compound is soluble, structurally related derivatives may precipitate during aqueous titration. Using a cosolvent method (Methanol/Water) and applying the Yasuda-Shedlovsky extrapolation ensures the true aqueous pKa is determined. The linearity of the Yasuda-Shedlovsky plot serves as an internal validation; a non-linear fit immediately flags electrode fouling or micro-precipitation[3].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of CAS 1019507-58-4 in DMSO.

-

Cosolvent Mixtures: Prepare three titration vessels containing 30%, 40%, and 50% Methanol in 0.15 M KCl (to maintain constant ionic strength).

-

Titration: Spike 50 µL of the stock into each vessel. Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 11.0 using a standardized glass electrode.

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio.

-

Validation (Yasuda-Shedlovsky): Plot psKa + log[H2O] against the inverse dielectric constant (1/ε) of the mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa.

Protocol 2: Determination of LogD7.4 via Shake-Flask and LC-MS/MS

Objective: Quantify the distribution coefficient at physiological pH. Causality & Self-Validation: The traditional shake-flask method is prone to errors if the compound degrades or adsorbs to glassware. By quantifying both the aqueous and organic phases and calculating the total mass balance, the assay self-validates. A mass balance recovery outside of 95-105% invalidates the run, ensuring absolute data trustworthiness[3].

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.

-

Incubation: Add 10 µL of the 10 mM stock to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

-

Equilibration: Shake the vial at 300 rpm for 60 minutes at exactly 25.0 °C.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without emulsion.

-

Quantification: Aliquot from both the octanol and PBS layers. Dilute appropriately and analyze via LC-UV/MS.

-

Validation (Mass Balance): Calculate LogD7.4 = log([Octanol]/[PBS]). Sum the total moles recovered in both phases. If recovery is <95%, investigate non-specific binding or instability.

Figure 2: Self-validating experimental workflow for physicochemical characterization.

Safety and Handling

According to standardized safety data, CAS 1019507-58-4 carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory PPE (P280: protective gloves/eye protection/face protection) and handling in a fume hood (P271) are strictly required during all experimental workflows.

References

-

NextSDS. "4-(6-aminopyridin-3-yl)piperazin-2-one — Chemical Substance Information", NextSDS Database. Available at:[Link]

-

Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (Eds.). (2015). The Practice of Medicinal Chemistry (4th ed.). Elsevier. Available at:[Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link]

Sources

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-(6-Aminopyridin-3-yl)piperazin-2-one Derivatives

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 4-(6-aminopyridin-3-yl)piperazin-2-one derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this privileged scaffold. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, drawing upon established principles and specific examples from the literature.

The 4-(6-Aminopyridin-3-yl)piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

The 4-(6-aminopyridin-3-yl)piperazin-2-one core has emerged as a significant scaffold in medicinal chemistry, primarily due to its presence in a number of potent and selective kinase inhibitors. The piperazine moiety, a common feature in many FDA-approved drugs, offers a versatile platform for structural modification, influencing physicochemical properties such as solubility and oral bioavailability.[1][2] The aminopyridine portion of the molecule often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions with the hinge region of kinase active sites.[3][4]

The inherent structural rigidity of the piperazin-2-one ring, compared to a simple piperazine, can be advantageous in pre-organizing the molecule for optimal binding to its biological target, potentially leading to enhanced potency and selectivity. This guide will dissect the SAR of this core by examining modifications at three key positions: the aminopyridine ring, the piperazinone ring, and the nitrogen atom of the piperazinone.

Synthetic Strategies: Building the Core and its Analogs

A robust and flexible synthetic strategy is paramount for a successful SAR campaign. The synthesis of 4-(6-aminopyridin-3-yl)piperazin-2-one derivatives typically begins with the construction of a protected precursor, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This key intermediate is a versatile building block in the development of kinase inhibitors and other neuropharmaceuticals.[5]

A common synthetic route involves the coupling of 2-amino-5-iodopyridine with Boc-piperazine.[6] An alternative approach involves the reaction of 2-aminopyridine with piperazine-1-carboxylic acid tert-butyl ester under visible light catalysis.[7] Once the core is assembled, the Boc protecting group can be removed, allowing for the introduction of various substituents on the piperazine nitrogen, which is a critical step for exploring the SAR.

Below is a generalized workflow for the synthesis and diversification of the 4-(6-aminopyridin-3-yl)piperazin-2-one scaffold.

Caption: Generalized synthetic workflow for 4-(6-aminopyridin-3-yl)piperazin-2-one derivatives.

Deconstructing the Structure-Activity Relationship

Modifications of the 6-Aminopyridine Moiety

The 6-aminopyridine group is often a critical pharmacophore, particularly in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the ATP binding site.

-

The Amino Group: The primary amino group at the 6-position is generally considered essential for activity in many kinase inhibitors. Its replacement with other functional groups, such as a hydroxyl or a methyl group, often leads to a significant loss of potency. This is because the amino group can act as both a hydrogen bond donor and acceptor, providing a strong anchor point within the target protein.

-

Substituents on the Pyridine Ring: Introduction of small, lipophilic substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, in a related series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, modifications on the aminopyridine portion were explored to optimize activity against the TRPV4 channel.[8] While the specific outcomes are target-dependent, this highlights the importance of exploring this region for fine-tuning activity and selectivity.

The Piperazin-2-one Ring: A Conformational Constraint

The piperazin-2-one ring provides a more rigid structure compared to a simple piperazine. This conformational constraint can be beneficial for pre-organizing the molecule for binding, but it also limits the accessible conformational space.

-

Ring Substituents: The introduction of substituents on the carbon atoms of the piperazinone ring can have a profound impact on activity. Small alkyl groups, for example, can introduce chirality and explore specific hydrophobic pockets within the binding site. However, larger or poorly positioned substituents may lead to steric clashes and a decrease in affinity.

The Piperazinone Nitrogen: A Vector for Probing the Solvent-Exposed Region

The nitrogen atom of the piperazinone ring that is not attached to the aminopyridine is a key point for introducing diversity. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for the incorporation of a wide range of substituents to improve potency, selectivity, and pharmacokinetic properties.

-

Alkyl and Aryl Substituents: The introduction of various alkyl and aryl groups at this position is a common strategy. In a study of piperazine-linked aminopyridine derivatives, the addition of benzyl or phenylethyl groups to the piperazine nitrogen led to improved activity, suggesting beneficial interactions with a lipophilic pocket.[9]

-

Polar and Ionizable Groups: Incorporating polar or ionizable groups can enhance aqueous solubility and provide additional interaction points with the target. For example, the addition of a morpholine or a small amino acid fragment could improve the overall druglike properties of the molecule.

The table below summarizes the general SAR trends for 4-(6-aminopyridin-3-yl)piperazin-2-one derivatives, drawing analogies from related chemical series.

| Modification Site | Structural Change | General Impact on Activity | Rationale |

| 6-Aminopyridine | Removal or replacement of the 6-amino group | Often detrimental | Loss of key hydrogen bonding interactions with the target protein. |

| Introduction of small substituents on the pyridine ring | Can modulate activity and selectivity | Fine-tunes electronic and steric properties for optimal fit. | |

| Piperazin-2-one Ring | Substitution on the carbon atoms | Can increase potency if properly positioned | Explores hydrophobic pockets and introduces chirality. |

| Introduction of bulky groups | Can decrease potency | Potential for steric hindrance in the binding site. | |

| Piperazinone Nitrogen | Addition of lipophilic groups (e.g., benzyl) | Can increase potency | Exploits hydrophobic regions of the binding pocket.[9] |

| Introduction of polar/ionizable groups | Can improve solubility and PK properties | Enhances interactions with solvent-exposed regions and improves druglikeness. |

Experimental Protocols: A Framework for SAR Exploration

A systematic approach to synthesizing and evaluating new analogs is crucial for an effective SAR study. The following protocols provide a general framework.

General Synthetic Protocol for N-Alkylation/Arylation

-

Deprotection: To a solution of tert-butyl 4-(6-aminopyridin-3-yl)-2-oxopiperazine-1-carboxylate in a suitable solvent (e.g., dichloromethane), add an acid such as trifluoroacetic acid.

-

Stirring: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Purify the resulting 4-(6-aminopyridin-3-yl)piperazin-2-one by column chromatography.

-

Alkylation/Arylation: To a solution of the purified amine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkyl or aryl halide.

-

Heating: Heat the reaction mixture to an appropriate temperature and stir until the reaction is complete.

-

Final Purification: After work-up, purify the final product by column chromatography or preparative HPLC.

In Vitro Biological Assay (General Kinase Assay Example)

-

Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate in assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Initiation: In a microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a set period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, fluorescence polarization).

-

Data Analysis: Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 4-(6-aminopyridin-3-yl)piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Future efforts in this area should focus on:

-

Structure-Based Design: Utilizing X-ray crystallography or cryo-EM to obtain structural information of these derivatives bound to their targets will enable more rational and efficient lead optimization.

-

Exploring Novel Substituents: The use of computational methods and novel synthetic methodologies to explore a wider range of substituents on the piperazinone nitrogen and the aminopyridine ring could lead to the discovery of compounds with improved properties.

-

Multi-Targeting Approaches: Given the versatility of the scaffold, designing derivatives that can modulate multiple targets simultaneously may offer new therapeutic opportunities for complex diseases.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 4-(6-aminopyridin-3-yl)piperazin-2-one derivatives can be realized.

References

-

Ranieri, D., Castellano, S., & de la Torre, B. G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. [Link]

-

Tsuno, N., Yukimasa, A., Yoshida, O., Suzuki, S., Nakai, H., Ogawa, T., ... & Sakaguchi, G. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190. [Link]

-

Manasa Life Sciences. (n.d.). Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2021). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (2013).

-

Norman, M. H., Gayo, L. M., Kincaid, J. F., Yang, L., & Geng, L. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2445-2463. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Kim, D. W., Lee, S. J., Park, C. H., Lee, S. H., & Kim, Y. C. (2015). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

- Google Patents. (1996). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

-

Wang, S., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

-

Sharma, R., Kumar, V., & Kumar, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504368. [Link]

-

Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2000). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 43(11), 2249-2260. [Link]

-

Hill, R. J., & De Grado, T. R. (2009). Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. leapchem.com [leapchem.com]

- 6. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Methodological Guide to Establishing the Preliminary In Vitro Toxicity Profile of 4-(6-Aminopyridin-3-yl)piperazin-2-one

An in-depth technical guide by a Senior Application Scientist

Abstract

The development of novel chemical entities for therapeutic use necessitates a rigorous and early assessment of their safety profile.[1] This guide outlines a comprehensive methodological framework for establishing the preliminary in vitro toxicity profile of 4-(6-Aminopyridin-3-yl)piperazin-2-one, a heterocyclic compound belonging to a class with demonstrated pharmacological potential.[2][3] Early-stage in vitro toxicity screening is a critical, data-driven approach that enables the identification of potential liabilities, conserves resources, and aligns with ethical research standards by minimizing animal testing.[1] This document provides drug development professionals with a structured plan encompassing foundational cytotoxicity assays to evaluate cell viability and more specific genotoxicity assessments to probe for potential genetic damage.[4][5] Detailed, field-proven protocols for the MTT and in vitro micronucleus assays are presented, alongside the scientific rationale for their selection and integration into a cohesive testing strategy. The ultimate goal is to generate a robust preliminary dataset to inform go/no-go decisions for the continued development of 4-(6-Aminopyridin-3-yl)piperazin-2-one.

Introduction to the Compound and Testing Rationale

The Target Compound: 4-(6-Aminopyridin-3-yl)piperazin-2-one

4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS No. 1019507-58-4) is a novel small molecule built on a piperazine scaffold.[6] The piperazine ring and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8] Related structures incorporating the (6-aminopyridin-3-yl)piperazine moiety have been investigated for a range of biological activities, including the treatment of pain and cancer, highlighting the therapeutic potential of this chemical class.[2][3]

However, before any efficacy studies can be meaningfully interpreted, a baseline understanding of the compound's toxicity is essential. Preliminary hazard classifications identify the compound as a potential acute toxin and an irritant to the skin and eyes, mandating a careful and systematic evaluation of its biological effects at the cellular level.[9]

The Imperative of Early In Vitro Safety Assessment

Modern drug development pipelines integrate in vitro toxicity screening at the earliest stages to de-risk projects and focus resources on the most promising candidates.[1] These laboratory-based assays, which utilize cultured cells, serve as a cost-effective and ethical alternative to extensive animal testing, providing critical data required by regulatory agencies like the FDA prior to clinical trials.[5][10][11] The primary objectives of this preliminary screen are to:

-

Identify Cytotoxic Effects: Determine if the compound causes cell death and at what concentrations.[5]

-

Assess Genotoxic Potential: Investigate whether the compound damages DNA or chromosomes, a major safety concern that can be linked to carcinogenicity.[4]

-

Establish a Therapeutic Window: By comparing toxicity in cancerous versus non-cancerous cell lines, a preliminary selectivity index can be calculated to gauge the compound's potential for targeted effects.[12][13]

This guide provides the experimental framework to achieve these objectives in a scientifically robust and reproducible manner.

Integrated Experimental Workflow

The evaluation of a novel compound's toxicity follows a tiered, logical progression. The workflow begins with broad cytotoxicity screening to determine the compound's general effect on cell viability. This is followed by more specific genotoxicity assays to investigate the mechanism of any observed toxicity or to uncover non-cytotoxic but equally concerning effects, such as DNA damage.

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 5. omicsonline.org [omicsonline.org]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nextsds.com [nextsds.com]

- 10. cmdclabs.com [cmdclabs.com]

- 11. scribd.com [scribd.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. mdpi.com [mdpi.com]

The Privileged Scaffold: Role of 4-(6-Aminopyridin-3-yl)piperazin-2-one in Small Molecule Drug Discovery

Executive Summary

In modern small molecule drug discovery, the transition from high-throughput screening hits to optimized clinical candidates relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands for diverse biological targets. 4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS: 1019507-58-4) is a highly modular, bifunctional building block that has become indispensable in the design of targeted therapies, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale, physicochemical advantages, and validated experimental workflows associated with this scaffold. By understanding the causality behind its structural components, researchers can rationally deploy this fragment to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

Structural & Physicochemical Rationale

The utility of 4-(6-aminopyridin-3-yl)piperazin-2-one stems from the synergistic fusion of two distinct pharmacophores: a hinge-binding motif and a conformationally restricted vector.

The 2-Aminopyridine Hinge Binder

The 2-aminopyridine (or 6-aminopyridin-3-yl) fragment is a universally validated kinase hinge binder. Within the ATP-binding pocket of kinases (such as CDKs, Syk, and JAK), the pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic primary amine serves as a hydrogen bond donor [1]. This dual interaction perfectly complements the backbone amide NH and carbonyl groups of the kinase hinge region, anchoring the molecule deep within the active site.

The Piperazin-2-one Vector

While simple piperazines are historically used to improve aqueous solubility, their high basicity (pKa ~9.8) often triggers hERG channel liabilities (cardiotoxicity), poor membrane permeability, and rapid oxidative metabolism by CYP450 enzymes at the adjacent α-carbons.

Converting one of the amines to an amide (forming a lactam/piperazin-2-one) is a masterclass in bioisosteric replacement [2]. This modification significantly reduces the basicity of the distal nitrogen (pKa ~7.5) and restricts the ring's conformation. Consequently, this lowers the entropic penalty upon target binding and directs the exit vector precisely toward the solvent-exposed region or ribose pocket.

Table 1: Comparative Physicochemical Profile

To quantify the impact of this structural evolution, the following table summarizes the physicochemical differences between a standard piperazine vector and the piperazin-2-one scaffold.

| Property | Piperazine Vector | Piperazin-2-one Vector | Causality / Impact on Drug Design |

| Basicity (pKa) | ~9.8 (Highly basic) | ~7.5 (Weakly basic) | Reduced hERG liability; improved passive membrane permeability. |

| Metabolic Stability | Low (CYP450 oxidation) | High (Lactam protects α-carbons) | Increased half-life ( t1/2 ); lower intrinsic clearance ( CLint ). |

| Conformational Flexibility | High (Chair flip conformers) | Restricted (Planar amide bond) | Lower entropic penalty upon binding; predictable vector trajectory. |

| H-Bonding Profile | 2 Donors / 2 Acceptors | 1 Donor / 3 Acceptors | Lactam carbonyl provides an additional interaction point with the ribose pocket. |

Mechanistic Application in Kinase Inhibitors

When designing inhibitors for targets like Spleen Tyrosine Kinase (Syk) or Janus Kinases (JAK), the 4-(6-aminopyridin-3-yl)piperazin-2-one scaffold is typically coupled to a target-specific aryl or heteroaryl core [3]. The aminopyridine locks into the hinge, while the piperazin-2-one acts as a rigid spacer that projects its secondary amine out of the binding pocket. This secondary amine serves as an ideal synthetic handle for further derivatization (e.g., alkylation or acylation) to engage solvent-exposed residues, enhancing both potency and kinase selectivity.

Fig 1: Pharmacophore model of the scaffold binding to a kinase hinge and projecting into solvent.

Synthetic Methodologies & Experimental Protocols

To integrate this scaffold into a drug discovery pipeline, the experimental protocols must be robust and self-validating. Below are the field-standard methodologies for chemical incorporation and biological validation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality: The exocyclic amine of the aminopyridine is weakly nucleophilic due to electron delocalization into the pyridine ring. Therefore, standard Nucleophilic Aromatic Substitution (SNAr) is often inefficient. A Pd-catalyzed Buchwald-Hartwig coupling is required to efficiently forge the C-N bond between the scaffold and an aryl/heteroaryl halide core.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq), 4-(6-aminopyridin-3-yl)piperazin-2-one (1.2 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.1 M).

-

Catalyst Activation: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq). Rationale: Xantphos is a bidentate ligand with a wide bite angle (~111°), which is geometrically ideal for promoting the reductive elimination step when coupling primary/secondary amines with aryl halides.

-

Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12–16 hours.

-

Validation (Self-Validating Step): Monitor reaction progression via LC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ validates the completion of the catalytic cycle.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the advanced intermediate.

Protocol B: TR-FRET Kinase Binding Affinity Assay

Causality: To validate the hinge-binding efficacy of the newly synthesized derivative, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. TR-FRET offers a superior signal-to-noise ratio compared to standard biochemical assays by utilizing long-lifetime lanthanide fluorophores, effectively eliminating short-lived background autofluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Compound Titration: Dispense the synthesized inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate.

-

Enzyme & Tracer Addition: Add the target kinase (e.g., CDK4 or Syk) tagged with GST, followed by a Europium-labeled anti-GST antibody (donor) and a kinase-specific fluorescent tracer (acceptor).

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

-

Validation (Self-Validating Step): Include a broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control. Calculate the Z'-factor; a Z′>0.6 validates the assay's robustness and dynamic range, ensuring the data is trustworthy.

-

Detection: Read the plate on a microplate reader using an excitation of 340 nm and dual emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Fig 2: Synthetic workflow and TR-FRET validation for scaffold-derived kinase inhibitors.

Utility in Targeted Protein Degradation (PROTACs)

Beyond traditional reversible inhibitors, this scaffold is highly prized in the rapidly expanding field of Targeted Protein Degradation (TPD). PROTACs rely on linking a target-binding ligand to an E3 ligase recruiter.

The secondary amine of the piperazin-2-one ring serves as an optimal, sterically unhindered attachment point for PROTAC linkers (e.g., PEG chains or rigid alkynes). Because the piperazin-2-one inherently projects directly into the solvent-exposed region (away from the tightly packed kinase hinge), attaching a linker at this position prevents steric clashing with the ATP-binding pocket. This precise vectoring ensures that the critical ternary complex (Target Protein—PROTAC—E3 Ligase) can form efficiently without compromising the binding affinity of the aminopyridine warhead [4].

Conclusion

The 4-(6-aminopyridin-3-yl)piperazin-2-one scaffold is a triumph of rational drug design. By combining the high-affinity hinge-binding properties of an aminopyridine with the optimized physicochemical profile of a piperazin-2-one lactam, it solves multiple medicinal chemistry challenges simultaneously—improving metabolic stability, reducing off-target toxicity, and providing a reliable vector for solvent-exposed derivatization. Whether deployed in the pursuit of next-generation kinase inhibitors or novel PROTAC degraders, it remains a foundational tool for modern application scientists.

References

- Substituted 2-aminopyridine protein kinase inhibitor European P

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Chemical Communications (Royal Society of Chemistry)[Link]

- Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors World Intellectual Property Organiz

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles RSC Medicinal Chemistry[Link]

Structural and Crystallographic Insights into 4-(6-Aminopyridin-3-yl)piperazin-2-one Complexes in Kinase Inhibitor Design

Executive Summary

The development of selective kinase inhibitors relies heavily on the precise manipulation of molecular fragments to optimize both pharmacodynamics and pharmacokinetics. The 4-(6-aminopyridin-3-yl)piperazine motif is a foundational structural element in third-generation, FDA-approved dual CDK4/6 inhibitors such as Palbociclib and Ribociclib. However, the evolution of this fragment into its lactam derivative—4-(6-aminopyridin-3-yl)piperazin-2-one —represents a masterclass in bioisosteric replacement.

This whitepaper provides an in-depth technical analysis of the crystallographic binding modes of 4-(6-aminopyridin-3-yl)piperazin-2-one complexes. By examining the structural biology and step-by-step crystallographic validation of these complexes, we elucidate why this specific moiety is critical for overcoming off-target toxicities and how it serves as an optimal vector for the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical Rationale: Bioisosterism and Causality in Drug Design

As application scientists, we do not alter a chemical structure arbitrarily; every modification must solve a specific physiochemical liability. The transition from a standard piperazine ring to a piperazin-2-one ring is driven by the need to modulate basicity.

-

The Basicity Problem: Aliphatic secondary amines, like those in standard piperazine rings, typically exhibit a pKa between 8.5 and 9.0. At physiological pH, these amines are highly protonated. This strong basicity leads to two major liabilities: hERG channel toxicity (driven by cation- π interactions with aromatic residues in the potassium channel) and lysosomotropism (where the basic compound becomes protonated and trapped within acidic lysosomes, leading to phospholipidosis).

-

The Piperazin-2-one Solution: The introduction of a carbonyl group adjacent to one of the piperazine nitrogens forms a lactam. This electron-withdrawing group significantly reduces the pKa of the distal nitrogen to approximately 6.0–6.5. Consequently, the molecule remains largely neutral at physiological pH, drastically reducing hERG liability and lysosomal trapping without altering the overall spatial geometry required for target binding.

Crystallographic Binding Modes in CDK4/6 Complexes

Understanding the binding mode of 4-(6-aminopyridin-3-yl)piperazin-2-one requires an analysis of the kinase ATP-binding pocket. Using the high-resolution X-ray co-crystal structure of human CDK6 bound to Palbociclib (PDB ID: 5L2I) as our authoritative baseline [1], we can map the exact trajectory of this fragment.

-

Hinge Region Anchoring: The core of the inhibitor (typically a pyrido[2,3-d]pyrimidine or similar heterocycle) acts as the primary anchor, forming three critical hydrogen bonds with the backbone atoms of the CDK6 hinge region (specifically Val101 and Asp163).

-

The Rigid Spacer: The 6-aminopyridin-3-yl moiety acts as a rigid, linear spacer. It projects outward from the hinge region, traversing the ribose-binding pocket.

-

Solvent-Exposed Protrusion: The piperazin-2-one ring is directed entirely out of the ATP-binding pocket and into the solvent-exposed ridge, flanked by Asp104 and Thr107. Because this region is exposed to the aqueous solvent, the introduction of the lactam carbonyl does not create steric clashes with the kinase backbone.

Fig 1. CDK4/6-Rb-E2F signaling pathway and the intervention point of piperazin-2-one inhibitors.

Quantitative Data Presentation

The structural shift from a piperazine to a piperazin-2-one yields measurable improvements in preclinical profiling. The table below summarizes the comparative metrics.

| Property | 4-(6-Aminopyridin-3-yl)piperazine | 4-(6-Aminopyridin-3-yl)piperazin-2-one | Rationale / Impact |

| Basic pKa | ~8.5 - 9.0 | ~6.0 - 6.5 | Lactam formation reduces distal nitrogen basicity. |

| hERG Liability | Moderate to High | Low | Reduced cation- π interactions in the hERG channel. |

| Lysosomotropism | Moderate Risk | Low Risk | Lower basicity prevents trapping in acidic lysosomes. |

| CDK6 Binding Mode | Solvent-Exposed | Solvent-Exposed | Carbonyl oxygen is well-tolerated in the solvent ridge. |

| PROTAC Suitability | Excellent | Excellent | Provides a stable, functionalizable vector for linkers. |

Experimental Protocol: Self-Validating Crystallography Workflow

To ensure trustworthiness and reproducibility, the structural resolution of a kinase-ligand complex must follow a self-validating methodology. Below is the rigorous, step-by-step protocol for the co-crystallization of CDK6 with a 4-(6-aminopyridin-3-yl)piperazin-2-one ligand.

Step 1: Protein Expression and Purification

-

Action: Express human CDK6 in Spodoptera frugiperda (Sf9) insect cells. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris (pH 8.0), 200 mM NaCl, and 2 mM DTT.

-

Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The protein must exhibit a polydispersity index (PDI) of <15% to confirm monodispersity before proceeding. Aggregated protein will not crystallize.

Step 2: Complex Formation

-

Action: Incubate the purified CDK6 protein (concentrated to 10 mg/mL) with a 3-fold molar excess of the 4-(6-aminopyridin-3-yl)piperazin-2-one ligand for 2 hours at 4°C.

-

Validation Checkpoint: Conduct a Thermal Shift Assay (TSA). A positive shift in the melting temperature ( Tm>2∘C ) validates that the ligand has successfully bound and stabilized the kinase fold.

Step 3: Crystallization

-

Action: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 15% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate).

-

Validation Checkpoint: Inspect drops under polarized light. True protein crystals will exhibit birefringence, distinguishing them from amorphous salt precipitates.

Step 4: Data Collection and Processing

-

Action: Flash-cool the crystals in liquid nitrogen (100K) using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron light source.

-

Validation Checkpoint: Monitor Rmerge and CC1/2 statistics during data integration (via XDS or DIALS). High CC1/2 values in the highest resolution shell confirm the data is suitable for atomic modeling.

Step 5: Structure Resolution

-

Action: Solve the phase problem using Molecular Replacement (Phaser) with the 5L2I structure as a search model [1]. Perform iterative cycles of model building (Coot) and refinement (Phenix.refine).

-

Validation Checkpoint: Calculate the Rfree value using 5% of the reflections excluded from refinement. An Rfree below 25% and a Ramachandran plot showing >95% of residues in favored regions validates that the model is not overfitted.

Fig 2. Step-by-step X-ray crystallography workflow for kinase-ligand complex resolution.

Applications in Targeted Protein Degradation (PROTACs)

The solvent-exposed nature of the piperazin-2-one ring makes it an unparalleled anchor point for the development of heterobifunctional degraders (PROTACs).

While traditional inhibitors block the ATP site of both CDK4 and CDK6 equally, recent breakthroughs have utilized the solvent-exposed tail to attach linkers (e.g., PEG or alkyl chains) bound to E3 ligase recruiters like pomalidomide [2]. Because the piperazin-2-one nitrogen points directly out of the kinase pocket, the attached linker does not perturb the primary binding affinity.

Fascinatingly, while the parent inhibitor binds both CDK4 and CDK6, PROTACs derived from this scaffold can achieve homolog-selective degradation of CDK6 over CDK4 [3]. This selectivity is not driven by the initial binding event, but rather by the differential stability of the ternary complex (CDK6-PROTAC-Cereblon vs. CDK4-PROTAC-Cereblon) [4]. The 4-(6-aminopyridin-3-yl)piperazin-2-one fragment is therefore not just a passive inhibitor tail; it is an active structural vector enabling the next generation of targeted cancer therapeutics.

References

-

RCSB Protein Data Bank. "5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib." RCSB PDB, August 2016.[Link]

-

Rana S, Bendjennat M, Kour S, et al. "Selective degradation of CDK6 by a palbociclib based PROTAC." Bioorganic & Medicinal Chemistry Letters, March 2019.[Link]

-

Jiang B, Wang ES, Donovan KA, et al. "Development of dual and selective degraders of cyclin-dependent kinases 4 and 6." Angewandte Chemie International Edition, March 2019.[Link]

-

Chen P, Lee NV, Hu W, et al. "Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance." Molecular Cancer Therapeutics, October 2016.[Link]

In vivo dosing strategies for 4-(6-Aminopyridin-3-yl)piperazin-2-one derivatives

Title: Preclinical In Vivo Dosing Strategies for 4-(6-Aminopyridin-3-yl)piperazin-2-one Derivatives Subtitle: A Comprehensive Protocol for Pharmacokinetic Optimization and Xenograft Efficacy Modeling

Executive Summary & Mechanistic Rationale

The 4-(6-aminopyridin-3-yl)piperazin-2-one scaffold is a privileged structural motif in modern targeted oncology and immunology. The 6-aminopyridine moiety serves as a potent hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region of the ATP-binding pocket in kinases such as Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDK4/6) [1].

Meanwhile, the piperazin-2-one ring acts as a conformationally restricted linker. By constraining the piperazine ring with a carbonyl group, medicinal chemists can direct the molecule's exit vector toward the solvent-exposed region. This structural rigidification drastically reduces off-target hERG liabilities and improves metabolic stability against CYP450 enzymes compared to unconstrained, highly flexible piperazines [2].

Mechanistic rationale of the 4-(6-Aminopyridin-3-yl)piperazin-2-one scaffold in kinase inhibition.

Pre-Dosing Pharmacokinetic (PK) Optimization

Causality in Formulation: The basicity of the aminopyridine nitrogen (pKa ~6.5) and the neutral, amide-like nature of the piperazin-2-one ring result in highly pH-dependent solubility. Formulating these compounds for in vivo dosing requires overcoming this basicity to prevent precipitation in the neutral pH of the murine intestine, which would otherwise lead to erratic oral bioavailability (F%) [3].

Table 1: Recommended Formulation Vehicles for Murine Dosing

| Route | Vehicle Composition | Rationale / Causality | Max Dosing Volume (Mice) |

| Intravenous (IV) | 5% DMSO + 10% Solutol HS15 + 85% Saline | Ensures complete dissolution without precipitation in the bloodstream. Solutol acts as a non-ionic surfactant to stabilize the constrained piperazinone. | 5 mL/kg |

| Per Os (PO) | 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Water | Creates a uniform suspension for compounds with low aqueous solubility, ensuring consistent GI transit and absorption. | 10 mL/kg |

| Intraperitoneal (IP) | 10% DMSO + 40% PEG400 + 50% Water | PEG400 provides a co-solvent system that prevents tissue necrosis at the injection site while maintaining aminopyridine solubility. | 10 mL/kg |

In Vivo Dosing Protocols (Step-by-Step)

Protocol A: Pharmacokinetic (PK) Profiling & MTD Determination

Self-Validating System: This protocol includes a reference compound arm (e.g., Ibrutinib at 10 mg/kg) to validate the LC-MS/MS assay's sensitivity and the absorption kinetics of the chosen vehicle.

Step 1: Animal Preparation & Randomization

-

Acquire 6-8 week-old male C57BL/6 mice. Acclimate for 7 days in a controlled environment.

-

Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on the aminopyridine absorption. IV cohorts remain fed.

Step 2: Dosing Execution

-

IV Dosing: Administer 1-3 mg/kg of the derivative via the lateral tail vein using a 27G needle. Inject slowly over 15 seconds to prevent acute toxicity.

-

PO Dosing: Administer 10-30 mg/kg via oral gavage using a 20G reusable feeding needle. Ensure the suspension is continuously vortexed between animals to maintain homogeneity.

Step 3: Serial Blood Sampling

-

Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Causality: Use K2 EDTA coated tubes. Heparin can interfere with downstream LC-MS/MS ionization for highly polar piperazinone derivatives.

Step 4: Plasma Extraction & LC-MS/MS

-

Centrifuge blood at 3,000 x g for 10 mins at 4°C.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analyze the supernatant to calculate Clearance (Cl), Volume of Distribution (Vd), and Oral Bioavailability (F%). Proceed to efficacy models only if F% > 30%.

Protocol B: Xenograft Efficacy & Pharmacodynamic (PD) Dosing

Self-Validating System: Includes a vehicle-only control group to validate baseline tumor growth kinetics, ensuring that any observed tumor stasis is exclusively drug-mediated.

Step 1: Cell Inoculation

-

Resuspend target tumor cells (e.g., Raji for BTK, or MCF-7 for CDK4/6) in a 1:1 mixture of cold PBS and Matrigel.

-

Inject 5×106 cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).

Step 2: Randomization & Dosing

-

Monitor tumor volume using digital calipers ( Volume=2length×width2 ).

-

Randomize mice into treatment groups (n=8/group) when average tumor volume reaches 100-150 mm³.

-

Administer the 4-(6-aminopyridin-3-yl)piperazin-2-one derivative PO daily (QD) or twice daily (BID) based on the half-life determined in Protocol A.

Step 3: PD Biomarker Harvest

-

At the study endpoint, sacrifice mice 2 hours post-final dose (at expected Tmax ).

-

Causality: Rapidly excise the tumor and snap-freeze in liquid nitrogen within 60 seconds. This prevents the rapid dephosphorylation of target kinases, preserving the true in vivo target engagement state for Western blot analysis.

Step-by-step in vivo translation workflow for novel aminopyridine-piperazinone kinase inhibitors.

Pharmacodynamic (PD) Monitoring & Biomarker Readouts

To validate that the observed tumor shrinkage is mechanistically driven by the 4-(6-aminopyridin-3-yl)piperazin-2-one derivative, PD markers must be quantified.

-

Tissue Homogenization: Homogenize the snap-frozen tumor in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Target Readout: Perform Western blotting for the phosphorylated state of the target kinase (e.g., p-BTK at Tyr223 or p-Rb at Ser780 for CDK4/6). A dose-dependent decrease in the phosphorylated target relative to total protein confirms successful in vivo target engagement.

References

-

Lee, E., et al. (2020). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 21(21), 8006. URL:[Link]

-

Rossi, M. N., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29(1), 101. URL:[Link]

-

Lou, Y., et al. (2014). "Structure-Based Drug Design of RN486, a Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 58(1), 512-536. URL:[Link]

Sources

Application Note: Preclinical Formulation Strategies for 4-(6-Aminopyridin-3-yl)piperazin-2-one in Murine Models

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor physicochemical properties. The compound 4-(6-Aminopyridin-3-yl)piperazin-2-one represents a highly relevant structural scaffold in modern medicinal chemistry, often utilized in the design of targeted kinase inhibitors. However, its weakly basic aminopyridine moiety and planar piperazinone ring result in high crystal lattice energy and pH-dependent aqueous solubility.

This application note provides a comprehensive, causality-driven guide to formulating this scaffold for preclinical murine models. We detail two validated vehicles: a micellar co-solvent system for Intravenous (IV) administration and a polymer-stabilized aqueous suspension for Oral (PO) gavage.

Physicochemical Profiling & Excipient Rationale

To design a robust formulation, excipient selection must be dictated by the intrinsic physicochemical properties of the Active Pharmaceutical Ingredient (API).

The aminopyridine nitrogen possesses a pKa of approximately 6.8, rendering the molecule a weak base. While it exhibits moderate solubility in the acidic environment of the stomach (pH 1-2), it is highly susceptible to precipitation at physiological pH (7.4) in the bloodstream or intestinal fluid[1]. Because of this, administering a simple aqueous solution is impossible for IV routes and highly variable for PO routes.

-

Intravenous (IV) Rationale: IV administration strictly requires a true solution to prevent fatal capillary blockade (embolism)[2]. To achieve this at pH 7.4, we utilize a ternary system: 5% DMSO, 10% Solutol HS15, and 85% Saline . DMSO acts as a powerful primary solvent to disrupt the API's crystal lattice. Solutol HS15 (polyethoxylated 12-hydroxystearic acid) is an amphiphilic surfactant that forms sterically stabilized micelles, encapsulating the hydrophobic API and preventing catastrophic precipitation upon infinite dilution in the blood[3].

-

Oral (PO) Rationale: For oral gavage, achieving a true solution is often unnecessary and sometimes detrimental due to chemical instability. Instead, a uniform, kinetically stable suspension is the gold standard[4]. We utilize 0.5% Methylcellulose (MC) and 0.1% Tween 80 . Tween 80 lowers the interfacial tension between the hydrophobic API particles and water, allowing for complete wetting. Methylcellulose acts as a rheology modifier; by increasing the kinematic viscosity of the continuous phase, it exponentially reduces the sedimentation velocity of the API particles according to Stokes' Law, ensuring dose homogeneity during administration[2].

Quantitative Formulation Parameters

Table 1: Physicochemical properties and formulation implications for 4-(6-Aminopyridin-3-yl)piperazin-2-one.

| Parameter | Value | Formulation Implication |

| Molecular Weight | 192.22 g/mol | Small molecular size is favorable for rapid dissolution once the crystal lattice energy is overcome via co-solvents. |

| pKa (Aminopyridine) | ~6.8 (Weak Base) | Exhibits pH-dependent solubility. Soluble in gastric pH; high risk of precipitation in intestinal fluid or plasma[1]. |

| Aqueous Sol. (pH 7.4) | < 0.1 mg/mL | Class II/IV BCS behavior. Mandates micellar encapsulation (Solutol) for IV administration[2]. |

| Target IV Dose | 2 - 5 mg/kg | Achievable via a 2 mg/mL true solution in 5% DMSO / 10% Solutol / 85% Saline[3]. |

| Target PO Dose | 10 - 50 mg/kg | Requires uniform suspension (10 mg/mL) in 0.5% MC / 0.1% Tween 80 to prevent rapid sedimentation[4]. |

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for formulating this weakly basic scaffold based on the required route of administration.

Fig 1. Preclinical formulation decision tree for 4-(6-Aminopyridin-3-yl)piperazin-2-one.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in quality control steps ensure that formulation failures are caught prior to animal dosing.

Protocol A: Preparation of IV Solution (2 mg/mL in 5% DMSO / 10% Solutol HS15 / 85% Saline)

Mechanistic Goal: Achieve a thermodynamically stable, sterile micellar dispersion that will not precipitate upon injection.

-

Weighing: Accurately weigh 2.0 mg of the API into a 2 mL glass HPLC vial.

-

Causality: Hydrophobic free bases can adsorb onto the walls of polypropylene tubes, reducing the effective titer of the dose. Glass prevents this adsorption.

-

-

Primary Solvation: Add 50 µL of pure DMSO to the vial. Vortex vigorously for 60 seconds until the powder is completely dissolved.

-

Causality: DMSO has a high dielectric constant and acts as a primary solvent to fully disrupt the crystal lattice before any aqueous media is introduced.

-

-

Micellar Encapsulation: Add 100 µL of Solutol HS15 (pre-warmed to 37°C) to the DMSO/API solution. Vortex for 2 minutes.

-

Causality: Solutol HS15 is a highly viscous semi-solid at room temperature. Warming it ensures homogeneous mixing and allows the surfactant molecules to form pre-micellar structures around the solvated API.

-

-

Aqueous Dilution: Slowly add 850 µL of 0.9% sterile Saline dropwise while continuously vortexing the vial.

-

Causality: Rapid addition of the aqueous anti-solvent can cause localized super-saturation, leading to irreversible nanoprecipitation before the Solutol micelles can fully encapsulate the API.

-

-

Self-Validation (The Tyndall Test): In a darkened room, shine a red laser pointer through the vial.

-

Validation Criteria: If a distinct, solid beam of light is visible passing through the liquid (Tyndall effect), the formulation contains colloidal nanoprecipitates and is unsafe for IV use. A clear pass (no beam visible) confirms a true solution.

-

-

Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Preparation of PO Suspension (10 mg/mL in 0.5% MC / 0.1% Tween 80)

Mechanistic Goal: Achieve a kinetically stable, easily resuspendable dispersion with a particle size small enough to ensure reproducible gastrointestinal transit and dissolution.

-

Wetting the API: Weigh 100 mg of the API into a glass mortar. Add exactly 10 µL of Tween 80 directly onto the dry powder.

-

Causality: Tween 80 acts as a wetting agent. Coating the dry powder directly displaces adsorbed air and lowers the contact angle, preventing the hydrophobic powder from floating on the surface of the aqueous vehicle[2].

-

-

Trituration: Use a glass pestle to triturate the API and Tween 80 into a smooth, uniform paste.

-

Geometric Dilution: Gradually add 0.5% Methylcellulose (in sterile water) in 1 mL increments, triturating thoroughly between each addition, until a final volume of 10 mL is reached.

-

Causality: Geometric dilution prevents the formation of unbreakable "fish-eye" agglomerates, ensuring a uniform primary particle distribution.

-

-

Acoustic Milling: Transfer the suspension to a glass vial and place it in a sonicating water bath for 15 minutes.

-

Causality: Acoustic cavitation breaks down secondary agglomerates, driving the D90 particle size down to <10 µm, which is critical for consistent oral absorption[4].

-

-

Self-Validation (The Settling Test): Allow the suspension to sit undisturbed on the benchtop for 60 minutes.

-

Validation Criteria: Observe the vial. If a hard, caked pellet forms at the bottom that cannot be resuspended with 3 seconds of gentle inversion, the particle size is too large. A properly formulated suspension will exhibit minimal settling and will resuspend instantly upon inversion.

-

References

-

Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via NCBI PMC) URL: [Link]

-

Title: Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C Source: Cancer Discovery (AACR Journals) URL: [Link]

-

Title: Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Effects of Solutol (Kolliphor) and Cremophor in Polyethylene Glycol 400 Vehicle Formulations in Sprague-Dawley Rats and Beagle Dogs Source: International Journal of Toxicology (via PubMed) URL: [Link]

Sources

Technical Support Center: Optimizing Chromatography Purification for 4-(6-Aminopyridin-3-yl)piperazin-2-one Scale-Up

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of 4-(6-Aminopyridin-3-yl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during method development and scale-up. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust and efficient purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 4-(6-Aminopyridin-3-yl)piperazin-2-one, a polar molecule with basic properties that can present unique chromatographic challenges.

Q1: What are the primary challenges when purifying 4-(6-Aminopyridin-3-yl)piperazin-2-one using chromatography?

The primary challenges stem from the molecule's physicochemical properties. As a polar compound (due to the aminopyridine and piperazinone groups) with a basic nitrogen center, you are likely to encounter:

-

Poor retention in standard reversed-phase (RP) chromatography: The compound may elute at or near the solvent front on typical C18 columns, making separation from other polar impurities difficult.[1][2]

-

Peak tailing: The basic amine function can interact with acidic residual silanol groups on silica-based stationary phases.[3][4] This secondary interaction leads to asymmetrical peaks, which complicates quantification and reduces resolution.[5][6]

-

Low loading capacity: Issues with peak shape and solubility can limit the amount of material you can load onto the column, which is a significant bottleneck during scale-up.

-

Co-elution with polar impurities: Synthetic processes often generate structurally similar impurities with comparable polarity, demanding high-selectivity separation methods.

Q2: Which chromatographic mode is most suitable for this compound?

While reversed-phase HPLC is a common starting point, its limitations with polar compounds necessitate exploring other options.[2][7] A multi-mode screening approach is highly recommended.

| Chromatography Mode | Suitability for 4-(6-Aminopyridin-3-yl)piperazin-2-one | Key Considerations |

| Reversed-Phase (RP) | Moderate | Requires specialized columns (polar-embedded or polar-endcapped) and mobile phase optimization (pH control, additives) to manage retention and peak shape.[4][8] |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Good to Excellent | Excellent for retaining and separating very polar compounds.[2] Requires careful control of water content in the mobile phase. |

| Mixed-Mode Chromatography (MMC) | Excellent | Combines multiple retention mechanisms (e.g., RP and ion-exchange) to provide unique selectivity for polar and charged molecules.[9][10][11] Highly effective for separating complex mixtures.[12] |

| Supercritical Fluid Chromatography (SFC) | Excellent (for Scale-up) | Offers fast, efficient separations with reduced solvent consumption.[13] It is increasingly used for purifying polar pharmaceutical compounds and is highly scalable.[14][15] |

Q3: What are the most critical parameters to optimize during method development?

The most impactful parameters are those that control the interactions between the analyte, the stationary phase, and the mobile phase.

-

Mobile Phase pH: This is arguably the most critical parameter for a basic compound. The pH determines the ionization state of the analyte. For 4-(6-Aminopyridin-3-yl)piperazin-2-one, maintaining a low pH (e.g., 2.5-3.5) will protonate the basic amine, which can improve peak shape by minimizing interactions with silanol groups.[3][16] Conversely, a high pH can be used with pH-stable columns to keep the analyte neutral.

-

Stationary Phase Chemistry: Standard C18 phases may not be ideal. Consider phases designed for polar analytes, such as those with polar-embedded groups or mixed-mode functionalities.[2][8]

-

Mobile Phase Composition & Additives: The choice of organic solvent (acetonitrile often gives better peak shape than methanol) and the use of additives are crucial.[17] Small amounts of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, TFA) can dramatically improve peak symmetry.[16][18]

Section 2: Troubleshooting Guide for Scale-Up Purification

This section provides detailed solutions to specific problems you may encounter during the purification of 4-(6-Aminopyridin-3-yl)piperazin-2-one.

Problem: Severe Peak Tailing in Reversed-Phase HPLC

Question: My chromatogram for 4-(6-aminopyridin-3-yl)piperazin-2-one shows a peak with significant tailing, making it difficult to integrate and achieve baseline separation from a nearby impurity. What is causing this and how do I fix it?

Causality & Solution:

Peak tailing for basic compounds like yours is a classic sign of secondary interactions between the protonated amine on your molecule and deprotonated, anionic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4] This interaction is a form of ion-exchange, which is a slower process than hydrophobic partitioning, causing the "tail."

Here is a systematic approach to eliminate this issue:

Workflow: Troubleshooting Peak Tailing

Caption: A decision tree for systematically addressing peak tailing.

Detailed Protocol: Implementing the Troubleshooting Workflow

-

Adjust Mobile Phase pH (Most Effective First Step):

-

Rationale: At a low pH (e.g., pH < 4), the majority of surface silanol groups will be protonated (Si-OH) and neutral, preventing ionic interaction.[16] Simultaneously, your basic analyte will be fully protonated, ensuring a single ionic state.

-

Protocol: Prepare your mobile phase with an acidic modifier. For preparative work, volatile modifiers are preferred. Start by adding 0.1% formic acid to both the aqueous and organic mobile phase components. If tailing persists, you can try 0.1% trifluoroacetic acid (TFA), which is a stronger ion-pairing agent and can further improve peak shape, but may be harder to remove from the final product.

-

-

Add a Competing Base:

-

Rationale: A competing base, like triethylamine (TEA), is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[16]

-

Protocol: Add a low concentration of TEA (e.g., 5-10 mM, approximately 0.07-0.14% v/v) to your mobile phase. Be aware that TEA can shorten column lifetime and has a UV cutoff, so check for compatibility with your detection wavelength.[16]

-

-

Select an Appropriate Stationary Phase:

-

Rationale: Not all C18 columns are the same. Modern columns are often made with high-purity silica with fewer metal contaminants and employ advanced end-capping techniques to block most residual silanols.[3] Polar-embedded or polar-endcapped phases have functionalities that shield silanols and improve retention for polar compounds.[8]

-

Action: If you are using an older "Type A" silica column, switch to a modern, high-performance "Type B" silica column specifically marketed for the analysis of basic compounds.

-

-

Explore Alternative Chromatography Modes:

-

Rationale: If tailing remains an issue, it may be more efficient to switch to a mode that does not rely on hydrophobic partitioning alone.

-

Action: Develop a method using a HILIC or Mixed-Mode column. These modes use different retention mechanisms that are often better suited for polar, basic molecules and are less prone to silanol-induced tailing.[2][9]

-

Problem: Loss of Resolution During Scale-Up

Question: I developed a fantastic separation on my 4.6 mm ID analytical column, but when I scaled up to a 50 mm ID preparative column, my peaks broadened and the resolution was lost. What happened?

Causality & Solution:

This is a common and frustrating issue in preparative chromatography.[19] The goal of scaling up is to increase load while maintaining the resolution achieved at the analytical scale.[20][21] Loss of resolution typically points to a breakdown in the principles of linear scaling or an overload of the stationary phase.

Key Principles for Successful Scale-Up:

-

Maintain Constant Linear Velocity: The speed at which the mobile phase travels through the column is critical. To maintain resolution, the linear velocity should be kept constant between the analytical and preparative scales.

-

Formula: Flow Rate (Prep) = Flow Rate (Analytical) × [ (Column Radius (Prep))² / (Column Radius (Analytical))² ]

-

Example: If you used 1 mL/min on a 4.6 mm ID column, the scaled flow rate for a 50 mm ID column would be approximately 118 mL/min.

-

-

Scale Injection Volume and Sample Load Linearly:

-

Injection Volume: The injection volume should be scaled by the same factor as the flow rate to maintain the chromatographic profile.

-

Sample Load: The mass of the compound loaded onto the column should also be scaled by the same geometric factor. However, this is where overloading can occur.

-

Protocol: Systematic Approach to Method Scale-Up

-

Method Development on Analytical Column: Finalize your analytical method, ensuring robust separation (good resolution and peak shape). Use the same stationary phase (same manufacturer, pore size, and particle size if possible) that you will use for your preparative column.[20]

-

Perform a Loading Study: Before moving to the large column, perform a loading study on your analytical column.

-

Incrementally increase the mass of your sample injected onto the analytical column.

-

Monitor the retention time and peak shape of your target compound.

-

The point at which the peak starts to broaden significantly or shift its retention time is the approximate dynamic loading capacity of the stationary phase. This data is crucial for predicting the maximum load on the preparative column.

-

-

Calculate Scale-Up Parameters: Use the formulas above to calculate the new flow rate and the theoretical maximum sample load for your preparative column.

Parameter Analytical Column (Example) Preparative Column (Example) Scaling Factor Inner Diameter (ID) 4.6 mm 50 mm - Cross-Sectional Area 16.6 mm² 1963.5 mm² ~118 Flow Rate 1.0 mL/min 118 mL/min 118 Max Sample Load 5 mg 590 mg 118 -

Execute the Preparative Run:

-

Equilibrate the preparative column thoroughly with the mobile phase. This is much more critical at scale and requires more column volumes.

-

Dissolve your crude sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[6]

-

Perform the run at the calculated scaled flow rate.

-

-

Troubleshoot if Resolution is Still Poor:

-

Check Column Packing: Poorly packed preparative columns can lead to channeling and peak broadening.[19] Perform a column efficiency test.

-

Thermal Effects: At the preparative scale, the heat of friction and adsorption can create thermal gradients within the column, affecting peak shape. Reducing the flow rate may help.

-

Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak dispersion.[4][6]

-

Problem: Low or No Recovery of Compound

Question: I injected a significant amount of my compound onto the column, but the yield from the collected fractions is very low. Where did my product go?

Causality & Solution:

Low recovery can be attributed to several factors, from irreversible adsorption on the column to issues with the collection process.[22][23]

-

Irreversible Adsorption or On-Column Degradation:

-

Rationale: The aminopyridine moiety can be sensitive to highly acidic conditions or interaction with active sites on the stationary phase, potentially leading to degradation or strong, irreversible binding.

-

Troubleshooting:

-

Perform a mass balance study. Inject a known small amount and collect all the eluent from the run, not just the target fractions. Analyze this collective eluent to see if your compound is present.

-

If the compound is not found, it may be stuck on the column. Try flushing the column with a very strong solvent (e.g., one with a different pH or higher ionic strength) to see if you can recover the material.

-

Avoid using TFA if possible, as it can sometimes form strong ion pairs that are difficult to break. Formic acid is a milder and often better choice for preparative work.

-

-

-

Incorrect Fraction Collection Parameters:

-

Rationale: At the high flow rates used in preparative chromatography, the delay volume between the detector and the fraction collector outlet can be significant. If this delay is not correctly configured, you may be collecting empty solvent before or after your peak has already passed.

-

Troubleshooting:

-

Calibrate your system's delay volume. Inject a small amount of a UV-active compound (like acetone) and manually time how long it takes from the moment you see the peak on the detector to when the colored solvent exits the fraction collector line.

-

Ensure your fraction collector triggering is set correctly (e.g., by slope, threshold, or time) and accounts for the peak broadening that occurs at higher loads.[23]

-

-

-

Precipitation:

-

Rationale: If your compound has limited solubility in the mobile phase, it can precipitate on the column or in the tubing as the concentration increases during elution, especially if a steep gradient is used.

-

Troubleshooting:

-

Check the solubility of your compound in the mobile phase compositions used throughout your gradient.

-